molecular formula C15H20FN3O3 B2926774 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea CAS No. 894040-81-4

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea

Cat. No. B2926774
CAS RN: 894040-81-4
M. Wt: 309.341
InChI Key: BUKZQTHJJJBTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea is a useful research compound. Its molecular formula is C15H20FN3O3 and its molecular weight is 309.341. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis

An active metabolite of a potent PI3 kinase inhibitor, important in cancer research and therapeutic development, was synthesized involving a compound structurally related to "1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea". This highlights its role in the development of targeted cancer therapies through selective enzyme inhibition (Zecheng Chen et al., 2010).

Neuropharmacological Research

Compounds structurally similar have been evaluated in neuropharmacological research, demonstrating potential in understanding and manipulating orexin receptors. This is relevant for addressing disorders like binge eating, suggesting therapeutic applications for eating disorders with a compulsive component (L. Piccoli et al., 2012).

Material Science and Organic Reactions

The unique urea derivative has been implicated in studies focusing on novel oxidants for organic reactions, indicating its utility in synthetic chemistry and material science. This includes its application in oxidative procedures and as a facilitator for various chemical transformations, reflecting its versatility in chemical synthesis (K. Khosravi & Shirin Naserifar, 2019).

Central Nervous System Agents

Research into derivatives structurally related has shown anxiolytic and muscle-relaxant properties, indicating the potential of such compounds in developing new CNS agents. This suggests their significance in pharmacological applications aimed at treating conditions related to stress, muscle tension, and anxiety (C. Rasmussen et al., 1978).

Enzyme Inhibition for Therapeutic Applications

The compound's related structures have been investigated for their role in inhibiting specific enzymes, demonstrating potential applications in designing drugs for diseases linked to enzymatic dysregulation. This includes the exploration of therapeutic agents for conditions like cancer, where enzyme inhibitors play a critical role in targeted therapy (A. Borel et al., 2011).

properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3/c1-15(2,9-20)18-14(22)17-11-7-13(21)19(8-11)12-5-3-10(16)4-6-12/h3-6,11,20H,7-9H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKZQTHJJJBTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.